molecular formula C15H22N2 B6268024 rac-(3aR,7aS)-2-benzyl-octahydro-1H-isoindol-5-amine CAS No. 1212430-77-7

rac-(3aR,7aS)-2-benzyl-octahydro-1H-isoindol-5-amine

Cat. No.: B6268024
CAS No.: 1212430-77-7
M. Wt: 230.3
InChI Key:
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Description

rac-(3aR,7aS)-2-benzyl-octahydro-1H-isoindol-5-amine: is a chiral compound with significant interest in the field of organic chemistry. This compound is characterized by its unique structural features, which include a benzyl group attached to an octahydro-isoindole ring system. The compound’s stereochemistry is denoted by the (3aR,7aS) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,7aS)-2-benzyl-octahydro-1H-isoindol-5-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor, such as a benzyl-substituted amine, under controlled conditions to form the octahydro-isoindole ring system. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

rac-(3aR,7aS)-2-benzyl-octahydro-1H-isoindol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives. Substitution reactions can result in a wide range of functionalized compounds.

Scientific Research Applications

rac-(3aR,7aS)-2-benzyl-octahydro-1H-isoindol-5-amine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(3aR,7aS)-2-benzyl-octahydro-1H-isoindol-5-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • rac-(3aR,7aS)-octahydro-1H-isoindole-2-sulfonyl chloride
  • rac-(3aR,7aS)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-1-carboxylic acid

Uniqueness

rac-(3aR,7aS)-2-benzyl-octahydro-1H-isoindol-5-amine is unique due to its specific benzyl substitution and stereochemistry, which confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3aR,7aS)-2-benzyl-octahydro-1H-isoindol-5-amine involves the reduction of a ketone intermediate followed by a reductive amination reaction.", "Starting Materials": [ "Benzyl cyanide", "Cyclohexanone", "Sodium borohydride", "Ammonium chloride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Benzyl cyanide is reacted with cyclohexanone in the presence of sodium hydroxide and ethanol to form rac-(3aR,7aS)-2-benzyl-octahydro-1H-isoindol-5-one.", "Step 2: The ketone intermediate is then reduced using sodium borohydride in ethanol to form rac-(3aR,7aS)-2-benzyl-octahydro-1H-isoindol-5-ol.", "Step 3: The resulting alcohol is then reacted with ammonium chloride and hydrochloric acid in ethanol to form rac-(3aR,7aS)-2-benzyl-octahydro-1H-isoindol-5-amine through a reductive amination reaction." ] }

CAS No.

1212430-77-7

Molecular Formula

C15H22N2

Molecular Weight

230.3

Purity

95

Origin of Product

United States

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